Deschlorothricin

Aurora A kinase Molecular docking Virtual drug screening

Deschlorothricin (also known as deschloro-chlorothricin, DCCT) is a macrolide-type antibiotic belonging to the spirotetronate family, originally co-isolated with chlorothricin from Streptomyces antibioticus. Its core structure features a macrocyclic aglycone decorated with deoxyhexose saccharide side chains, with the defining characteristic being the absence of a chlorine atom present in its parent compound.

Molecular Formula C50H64O16
Molecular Weight 921.0 g/mol
Cat. No. B14101757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeschlorothricin
Molecular FormulaC50H64O16
Molecular Weight921.0 g/mol
Structural Identifiers
SMILESCC1CC23C(C=CCCCCC4C=CC5C(C4(C(=O)OC(=C2O)C(=O)O3)C)CCCC5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC(=O)C8=C(C=CC=C8OC)C)O)C=C1C(=O)O
InChIInChI=1S/C50H64O16/c1-25-13-11-18-36(59-6)40(25)46(56)63-37-23-39(60-27(3)41(37)52)64-42-28(4)61-38(22-34(42)51)62-35-17-12-16-33-31(35)20-19-29-14-9-7-8-10-15-30-21-32(45(54)55)26(2)24-50(30)44(53)43(47(57)66-50)65-48(58)49(29,33)5/h10-11,13,15,18-21,26-31,33-35,37-39,41-42,51-53H,7-9,12,14,16-17,22-24H2,1-6H3,(H,54,55)/b15-10+/t26-,27+,28+,29-,30-,31+,33-,34+,35+,37+,38-,39-,41+,42+,49-,50+/m0/s1
InChIKeyLYENYJFQVIXEAI-GIVVQHCESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Considerations for Deschlorothricin: A Potent Aurora A Kinase-Targeting Natural Antibiotic


Deschlorothricin (also known as deschloro-chlorothricin, DCCT) is a macrolide-type antibiotic belonging to the spirotetronate family, originally co-isolated with chlorothricin from Streptomyces antibioticus [1]. Its core structure features a macrocyclic aglycone decorated with deoxyhexose saccharide side chains, with the defining characteristic being the absence of a chlorine atom present in its parent compound. Beyond its historical classification as an antibiotic, recent evidence has repositioned deschlorothricin as a promising anticancer lead compound through a distinct mechanism of action: potent inhibition of Aurora A kinase (AURKA), a target of high clinical relevance in multiple myeloma (MM) and other cancers [2]. This dual functional profile—encompassing both the spirotetronate scaffold's established metabolic enzyme interactions and a newly characterized, high-affinity kinase inhibitory activity—makes it a uniquely valuable chemical probe for cancer biology and drug discovery programs.

Pathway Aurora A kinase (AURKA) pathway inhibition studies
Scaffold Spirotetronate macrolide natural product probe
Phenotype Dual antibiotic/anticancer phenotype research context

The Functional Consequence of Dechlorination: Why Deschlorothricin Cannot Be Replaced by Chlorothricin or Generic AURKA Inhibitors


Procuring a generic substitute for deschlorothricin—such as chlorothricin or a standard AURKA inhibitor like alisertib—carries a high risk of experimental failure due to fundamentally divergent molecular targets and potency. Chlorothricin exerts its antibacterial and metabolic effects through the inhibition of pyruvate carboxylase (IC50 ~120–500 µM) and malate dehydrogenase, not through kinase inhibition [1]. The structural deletion of the chlorine atom in deschlorothricin is not a silent modification; it enables a high-affinity interaction with the AURKA ATP-binding pocket that chlorothricin cannot achieve. Conversely, clinical AURKA inhibitors like alisertib show significantly weaker cytotoxicity against multiple myeloma cell lines (IC50 4.37–10.32 µM on OPM-2 and RPMI-8226 cells) compared to deschlorothricin's sub-micromolar range (0.01–0.12 µM) [2]. The quantitative data below demonstrate that none of the obvious substitution candidates reproduce the precise target engagement and cellular potency profile of deschlorothricin.

Chlorothricin (parent compound)
Inhibits pyruvate carboxylase; no reported AURKA activity. Mechanism mismatch may invalidate kinase-targeted studies.
Alisertib (clinical AURKA inhibitor)
Higher IC50 values in multiple myeloma cell lines reported; cytotoxicity profile may differ from deschlorothricin.

Quantitative Differentiators for Deschlorothricin in Kinase-Targeted Drug Discovery


Superior In Silico Binding Affinity to Aurora A Kinase Compared to the Clinical Inhibitor Alisertib

In a virtual drug screening campaign of over 48,000 natural compounds against Aurora A kinase (AURKA), deschlorothricin (DCCT) demonstrated a more favorable predicted binding free energy than the approved AURKA inhibitor alisertib. This indicates a superior fit within the ATP-binding pocket at the atomic level [1].

AURKA Docking Score
Head-to-head
Deschlorothricin: −12.25 kcal/mol vs Alisertib: −11.25 kcal/mol
Reported more favorable in silico binding energy context; supports screening hit prioritization.
ΔΔG = 1.0 kcal/mol; >48,000 natural product library.
Aurora A kinase Molecular docking Virtual drug screening Binding free energy

Extreme Cytotoxic Potency Against Multiple Myeloma Cell Lines Versus Alisertib and Chemotherapeutic Baselines

Deschlorothricin (DCCT) exhibited exceptionally potent, low-nanomolar cytotoxic activity across a panel of six different multiple myeloma (MM) cell lines. Its potency is reported to be markedly superior to that of alisertib in matched cell lines (OPM-2, RPMI-8226) and exceeds the mean potency of nine common chemotherapeutics [1].

MM Cell Cytotoxicity
Cross-study comparable
Deschlorothricin IC50: 0.01–0.12 µM (6 MM lines); Alisertib IC50: 4.37–10.32 µM (OPM-2, RPMI-8226)
Supports cytotoxicity endpoint review; cell-model response context.
Resazurin assay, 24 h; fold difference varies by line.
Multiple myeloma Cytotoxicity IC50 Drug sensitivity

Mechanistic Departure from Chlorothricin: Gain of Kinase Inhibition Over Metabolic Enzyme Inhibition

The parent compound chlorothricin functions exclusively as an inhibitor of pyruvate carboxylase and malate dehydrogenase, with IC50 values in the micromolar to millimolar range. Deschlorothricin's bioactivity profile is fundamentally different, exhibiting a potent low-nanomolar inhibition of Aurora A kinase coupled with downstream cellular effects (G2/M arrest, microtubule disruption) that are not observed with chlorothricin [1][2].

Target Mechanism
Class-level inference
Deschlorothricin: AURKA inhibition (nanomolar); Chlorothricin: pyruvate carboxylase inhibition (micromolar)
Demonstrates mechanism divergence from parent antibiotic; supports target selectivity studies.
>2,000-fold potency shift attributed to dechlorination.
Mechanism of action Target selectivity Spirotetronate antibiotics

Validation of Target Engagement and Downstream Pathway Modulation Beyond Cell Viability

Deschlorothricin's interaction with AURKA was confirmed in vitro using microscale thermophoresis (MST), and its cellular activity was validated through a suite of orthogonal assays demonstrating AURKA protein downregulation, G2/M cell cycle arrest, and microtubule network disruption. This multi-modal validation is a distinct advantage over many chemical probes that offer only cell viability data [1].

Pharmacodynamic Validation
Supporting evidence
MST binding, AURKA downregulation, G2/M arrest, microtubule disruption confirmed
Supports target engagement and downstream pathway interpretation.
MM and U2OS cell models.
Target engagement Microscale thermophoresis AURKA downregulation G2/M cell cycle arrest

High-Impact Research and Drug Discovery Applications for Deschlorothricin


Chemical Probe for Aurora A Kinase-Dependent Cancer Models

Deschlorothricin is ideally suited for investigating AURKA-addicted cancers, particularly multiple myeloma. Its low-nanomolar potency (0.01–0.12 µM IC50) enables robust AURKA inhibition at concentrations that minimize off-target metabolic effects, making it a superior choice over alisertib or other clinical AURKA inhibitors for in vitro target validation studies [1]. The availability of comprehensive pharmacodynamic readouts (AURKA downregulation, G2/M arrest, microtubule disruption) allows researchers to build a complete mechanism-of-action story around a single chemical probe.

Lead Compound for Structure-Activity Relationship (SAR) Campaigns Targeting the AURKA ATP Pocket

The spirotetronate scaffold of deschlorothricin represents a structurally distinct chemotype for AURKA inhibition compared to the prevalent quinazoline or benzazepine cores of clinical candidates like alisertib. Its superior in silico binding energy (-12.25 kcal/mol vs. -11.25 kcal/mol for alisertib) indicates a unique binding mode that can be exploited for designing novel patentable AURKA inhibitor series [1]. Procurement of deschlorothricin enables medicinal chemistry teams to bypass the crowded intellectual property space of conventional AURKA inhibitors.

Natural Product Library Screening for Dual-Activity Antimicrobial-Anticancer Agents

Given its origin as a spirotetronate antibiotic with documented bioactivity against gram-positive bacteria and its newly discovered potent anticancer activity, deschlorothricin is a valuable reference compound for phenotypic screening programs exploring the overlap between antibiotic and anticancer chemical space [1][2]. Procuring this compound provides a validated positive control for assay development in natural product-based drug repurposing screens.

Mechanistic Studies on Scaffold Repurposing Through Simple Structural Modifications

The dramatic functional divergence between chlorothricin (a metabolic enzyme inhibitor) and deschlorothricin (a kinase inhibitor) illustrates how a single halogen deletion can completely repurpose a natural product scaffold. Deschlorothricin serves as a critical reagent for chemical biology studies investigating the structural determinants of target selectivity within the spirotetronate family, supporting research into rational scaffold repurposing and biosynthetic pathway engineering [1][2].

Application
Selection Property
Validation Focus
AURKA-dependent cancer model studies
AURKA target engagement profile
Cytotoxicity endpoint and pharmacodynamic marker validation
AURKA ATP-pocket SAR campaigns
Spirotetronate chemotype distinctiveness
In silico binding mode and chemical novelty assessment
Antimicrobial-anticancer phenotypic screening
Dual-activity antibiotic/anticancer reference
Antimicrobial and cytotoxicity endpoint screening context
Scaffold repurposing mechanistic studies
Mechanistic switch upon dechlorination
Target selectivity and biosynthetic pathway comparison
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